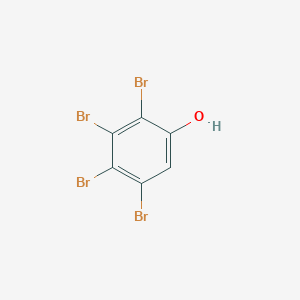
2,3,4,5-Tetrabromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrabromophenol is a useful research compound. Its molecular formula is C6H2Br4O and its molecular weight is 409.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,4,5-Tetrabromophenol is a brominated phenolic compound that has garnered attention due to its potential biological activities and implications for environmental and human health. This article provides a detailed examination of its biological activity, including its endocrine-disrupting effects, antimicrobial properties, and toxicological profile.
Chemical Structure and Properties
This compound is characterized by the presence of four bromine atoms attached to a phenolic ring. This structure contributes to its reactivity and biological interactions. The molecular formula is C₆H₂Br₄O, and it is known for its hydrophobic nature, which influences its behavior in biological systems.
Endocrine Disruption
Research has indicated that this compound may act as an endocrine disruptor. It has been shown to bind to thyroid hormone receptors, potentially interfering with hormonal signaling pathways. This interaction can lead to alterations in thyroid hormone levels and disrupt normal physiological processes in organisms.
- Mechanism of Action : The compound's ability to mimic or block hormone action is a critical aspect of its endocrine-disrupting potential. Studies suggest that brominated phenolic compounds can disrupt thyroid function by competing with natural hormones for receptor binding.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. However, the extent of this activity and the mechanisms involved are not fully understood and require further investigation.
- Case Study : A study exploring the antimicrobial effects of brominated phenols found that certain derivatives could inhibit bacterial growth. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial strains.
Acute Toxicity
Acute toxicity studies have indicated that this compound can induce adverse effects in laboratory animals. The compound's toxicity is influenced by dosage and exposure duration.
- Findings : In animal studies, high doses resulted in observable physiological changes and behavioral alterations. The no-observed-adverse-effect level (NOAEL) has been established at various concentrations depending on the route of administration (oral vs. dermal).
Genotoxicity
Genotoxicity assessments have shown mixed results for this compound. While some studies report no mutagenic effects in bacterial assays (Ames test), others suggest potential genotoxic risks under specific conditions .
- Summary Table of Toxicological Findings :
Environmental Impact
The environmental persistence of this compound raises concerns regarding its ecological impact. Its potential to bioaccumulate in aquatic organisms necessitates further research into its environmental fate and transport mechanisms.
- Degradation Studies : Investigations into the degradation products of this compound indicate that these metabolites may also possess biological activity and contribute to ecological toxicity.
特性
IUPAC Name |
2,3,4,5-tetrabromophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZRECGEDVBJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545726 |
Source


|
| Record name | 2,3,4,5-Tetrabromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36313-15-2 |
Source


|
| Record name | 2,3,4,5-Tetrabromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














